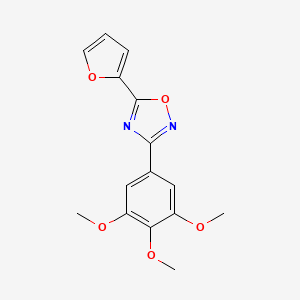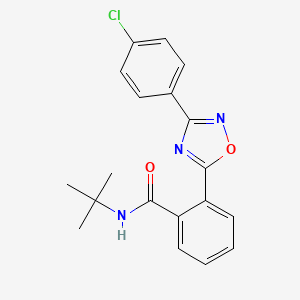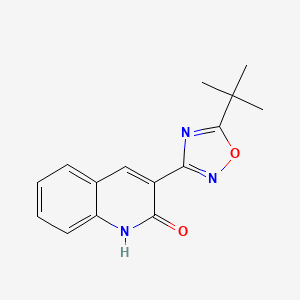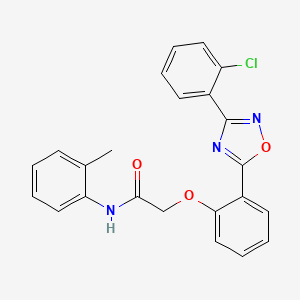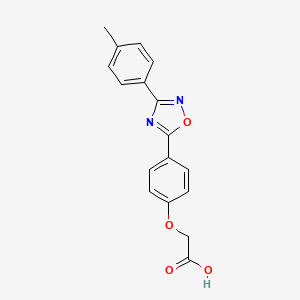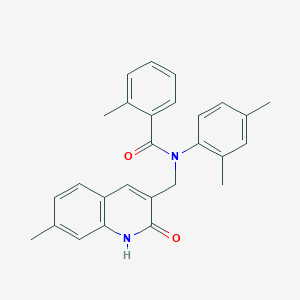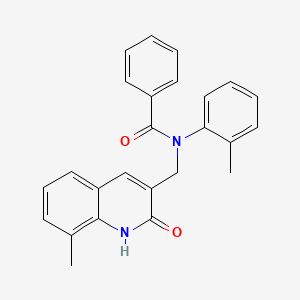
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as HM-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it is believed to exert its biological effects by binding to specific cellular targets and modulating their activity. For example, this compound has been shown to inhibit the activity of several enzymes involved in the regulation of inflammation and cell growth, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In addition, this compound has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This may have implications for the treatment of diseases such as cancer and arthritis, where excessive MMP activity is thought to contribute to disease progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. In addition, its synthetic nature means that it can be easily produced in large quantities, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is the development of new derivatives or analogs of this compound with improved biological activity or selectivity. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications in various disease contexts.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the condensation of 2-hydroxy-8-methylquinoline with o-toluidine followed by acylation with benzoyl chloride. The resulting compound is then purified by recrystallization to obtain the final product.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-microbial effects against a range of bacterial and fungal pathogens.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-6-7-14-22(17)27(25(29)19-11-4-3-5-12-19)16-21-15-20-13-8-10-18(2)23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVYEQNWKHJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

